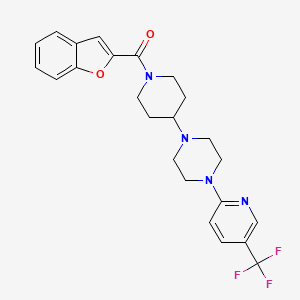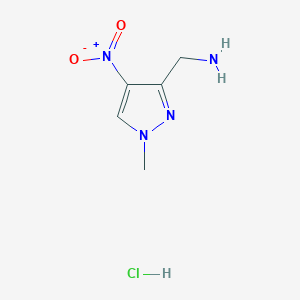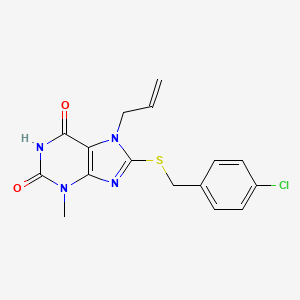![molecular formula C12H10ClN5 B2932144 N-[(3-chlorophenyl)methyl]-7H-purin-6-amine CAS No. 67023-53-4](/img/structure/B2932144.png)
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine
説明
“N-[(3-chlorophenyl)methyl]-7H-purin-6-amine” is a chemical compound with the molecular formula C12H9Cl2N5 . It has a molecular weight of 294.14 g/mol . The IUPAC name for this compound is 2-chloro-N-[(3-chlorophenyl)methyl]-7H-purin-6-amine .
Molecular Structure Analysis
The molecular structure of “N-[(3-chlorophenyl)methyl]-7H-purin-6-amine” includes two chloro groups, one attached to the phenyl ring and the other to the purine ring . The compound also contains a secondary amine group . The InChI string for this compound is InChI=1S/C12H9Cl2N5/c13-8-3-1-2-7(4-8)5-15-10-9-11(17-6-16-9)19-12(14)18-10/h1-4,6H,5H2,(H2,15,16,17,18,19) .
Physical And Chemical Properties Analysis
“N-[(3-chlorophenyl)methyl]-7H-purin-6-amine” has a molecular weight of 294.14 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The topological polar surface area is 66.5 Ų . The compound has a complexity of 306 .
科学的研究の応用
Cytotoxic Activity
Nickel(II) complexes with derivatives of 6-benzylaminopurine, including 6-(3-chlorobenzylamino)purine, have been prepared and characterized. These complexes have shown potential in studies related to cytotoxic activity, which could be relevant in cancer research .
Biological Activity of Copper(II) Complexes
Copper(II) complexes with 6-(3-chlorobenzylamino)purine have been studied for their physicochemical properties and biological activity. Such studies are significant in understanding the compound’s role in biological systems .
Plant Growth Regulation
Although not directly related to 6-(3-chlorobenzylamino)purine, its analogs like 6-benzylaminopurine have been used in plant growth regulation studies. These studies explore the effects of plant growth regulators on biomass and phytochemical parameters .
将来の方向性
The future directions for “N-[(3-chlorophenyl)methyl]-7H-purin-6-amine” could involve further studies on its synthesis, chemical properties, and potential applications. Given the interest in related compounds such as pyrazoles , there could be potential for exploring the biological activities of “N-[(3-chlorophenyl)methyl]-7H-purin-6-amine”.
作用機序
Target of Action
6-(3-chlorobenzylamino)purine, also known as N-[(3-chlorophenyl)methyl]-7H-purin-6-amine, is a synthetic cytokinin . Cytokinins are a class of plant growth substances that promote cell division in plant roots and shoots . They are involved in various processes of plant growth and development, including cell division, shoot and root morphogenesis, leaf senescence, and nutrient mobilization .
Mode of Action
As a synthetic cytokinin, 6-(3-chlorobenzylamino)purine stimulates cell division in plants . It interacts with cytokinin receptors in plant cells, triggering a cascade of events that lead to cell division and growth . This compound also promotes the formation of buds, improves fruit quality, and influences other aspects of plant growth .
Biochemical Pathways
The action of 6-(3-chlorobenzylamino)purine involves the purine metabolic pathway . Purines are essential components of nucleotides, which are necessary for various biological processes, including DNA and RNA synthesis, energy supply, and the biosynthesis of certain amino acids . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) through 10 highly conserved steps .
Pharmacokinetics
It’s known that the compound can be prepared and characterized by various methods, including elemental analyses, infrared spectroscopy, and mass spectroscopy .
Result of Action
The primary result of 6-(3-chlorobenzylamino)purine’s action is the promotion of cell division and growth in plants . It has been shown to have cytotoxic activity against various human cell lines, including malignant melanoma, osteogenic sarcoma, chronic myelogenous leukemia, and breast adenocarcinoma . This suggests that the compound may have potential applications in cancer treatment.
Action Environment
The action of 6-(3-chlorobenzylamino)purine can be influenced by various environmental factors. For instance, the compound’s efficacy in promoting plant growth can be affected by the concentration of the compound, the presence of other plant hormones, and environmental conditions such as light, temperature, and nutrient availability
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-9-3-1-2-8(4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGQGYBMZKLBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876691 | |
| Record name | ADENINE,6N-M-CHLOROBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-7H-purin-6-amine | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the proposed mechanism of action for 6-(3-chlorobenzylamino)purine and its metal complexes?
A: While the exact mechanism is still under investigation, research suggests that 6-(3-chlorobenzylamino)purine, a cytokinin derivative, and its metal complexes might exert their cytotoxic activity by inhibiting cyclin-dependent kinases (CDKs). [] CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Q2: What is the structural characterization of 6-(3-chlorobenzylamino)purine?
A2:
- Molecular Formula: C12H10ClN5 [, ]
- Molecular Weight: 259.70 g/mol [, ]
- Spectroscopic Data: The compound and its metal complexes have been characterized using various spectroscopic techniques, including Infrared (IR), Electrospray Ionization Mass Spectrometry (ES+ MS), 1H-NMR, and 13C-NMR spectroscopy. [, ] These techniques provide information about the functional groups, molecular weight, and structural arrangement of the compound.
Q3: How does the structure of 6-(3-chlorobenzylamino)purine derivatives influence their cytotoxic activity?
A: Studies investigating a series of palladium(II) complexes with various 6-benzylaminopurine derivatives, including 6-(3-chlorobenzylamino)purine, showed varying levels of in vitro cytotoxic activity against different human tumor cell lines (G-361, HOS, K-562, and MCF7). [] This suggests that modifications to the benzene ring substituent, even subtle changes like the position of the chlorine atom, can impact the compound's interaction with biological targets and ultimately its cytotoxic potency.
Q4: Are there any crystallographic studies available for 6-(3-chlorobenzylamino)purine or its metal complexes?
A: Yes, single-crystal X-ray diffraction analysis has been performed on a copper(II) complex of 6-(3-chlorobenzylamino)purine, specifically [Cu(H+L2)2Cl3]Cl·2H2O, where L2 represents the deprotonated ligand. [, ] This study revealed that the copper ion adopts a distorted trigonal bipyramidal coordination geometry within the complex. The availability of this crystal structure provides valuable insights into the coordination chemistry of the ligand and its potential interactions with biological targets.
Q5: What analytical methods have been used to study 6-(3-chlorobenzylamino)purine and its complexes?
A: Several analytical techniques have been employed to characterize 6-(3-chlorobenzylamino)purine and its metal complexes. Researchers have utilized elemental analysis to determine the elemental composition of the synthesized compounds. [, ] Additionally, techniques like electronic spectroscopy, infrared spectroscopy, and mass spectrometry (FAB+, ES+) provide information about the electronic transitions, functional groups, and molecular weight of the compounds, respectively. [] Furthermore, magnetic susceptibility measurements have been conducted to probe the magnetic properties of these complexes. [] The combination of these analytical methods allows for a comprehensive understanding of the physicochemical properties of 6-(3-chlorobenzylamino)purine and its complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B2932061.png)
![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)
![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932065.png)
![5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932067.png)




![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
